molecular formula C14H24O3 B14188248 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one CAS No. 922508-01-8

6-(1-Hydroxynon-3-en-1-yl)oxan-2-one

Cat. No.: B14188248
CAS No.: 922508-01-8
M. Wt: 240.34 g/mol
InChI Key: NQHBRMZRQSNJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Hydroxynon-3-en-1-yl)oxan-2-one is a chemical compound with the molecular formula C14H24O3 It is characterized by the presence of a hydroxyl group and an oxan-2-one ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one typically involves the reaction of non-3-en-1-ol with an appropriate oxan-2-one precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxynon-3-en-1-yl)oxan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(1-Hydroxynon-3-en-1-yl)oxan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl group and oxan-2-one ring structure play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Hydroxynon-3-en-1-yl)oxan-2-one: Unique due to its specific hydroxyl and oxan-2-one structure.

    This compound derivatives: Compounds with similar structures but different functional groups.

    Other oxan-2-one compounds: Compounds with variations in the alkyl chain length or position of the hydroxyl group.

Uniqueness

This compound is unique due to its specific combination of a hydroxyl group and an oxan-2-one ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

922508-01-8

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

6-(1-hydroxynon-3-enyl)oxan-2-one

InChI

InChI=1S/C14H24O3/c1-2-3-4-5-6-7-9-12(15)13-10-8-11-14(16)17-13/h6-7,12-13,15H,2-5,8-11H2,1H3

InChI Key

NQHBRMZRQSNJIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(C1CCCC(=O)O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.